

Application Notes and Protocols for In Vivo Testing of Iptakalim Hydrochloride

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Compound of Interest

Compound Name: Iptakalim Hydrochloride

Cat. No.: B8765468

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These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for in vivo testing of **Iptakalim Hydrochloride**. This document outlines its mechanism of action, key applications, and detailed protocols for preclinical evaluation.

Introduction

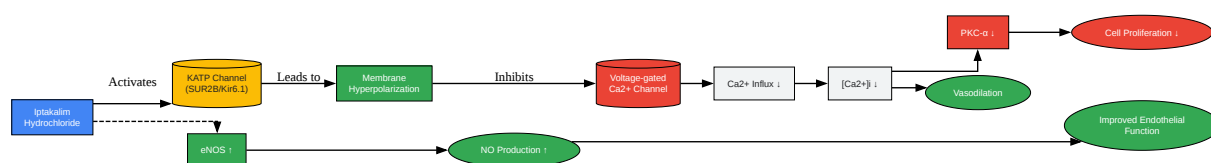
Iptakalim Hydrochloride is a novel and selective ATP-sensitive potassium (KATP) channel opener.^{[1][2][3]} It demonstrates a higher affinity for the SUR2B/Kir6.1 subtype of KATP channels, which are predominantly expressed in vascular smooth muscle cells.^{[1][4]} This selectivity allows for targeted vasodilation of resistance vessels, leading to a reduction in blood pressure with minimal effects on larger arteries or capacitance vessels.^{[2][4]} In vivo studies have demonstrated its therapeutic potential in various cardiovascular and neurological disorders, including hypertension, pulmonary hypertension, and neuroprotection.^{[2][4][5]}

Mechanism of Action

Iptakalim Hydrochloride exerts its pharmacological effects by opening KATP channels on the plasma membrane of target cells. This leads to an efflux of potassium ions (K⁺), resulting in hyperpolarization of the cell membrane. The hyperpolarization, in turn, inhibits the opening of voltage-gated Ca²⁺ channels, reducing the influx of extracellular Ca²⁺ and subsequently lowering the intracellular calcium concentration ([Ca²⁺]_i).^[1] The decrease in [Ca²⁺]_i in vascular smooth muscle cells leads to vasodilation and a reduction in blood pressure.^[1]

Additionally, Iptakalim has been shown to modulate various signaling pathways, including the downregulation of Protein Kinase C- α (PKC- α) and the restoration of endothelial function.[1][6]

Signaling Pathway of Iptakalim Hydrochloride



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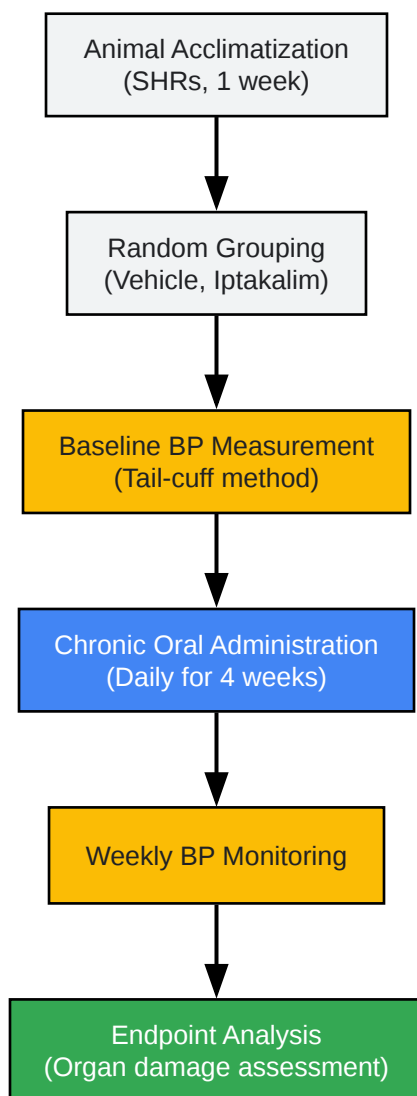
Caption: Signaling pathway of **Iptakalim Hydrochloride**.

Key In Vivo Applications and Experimental Protocols

Antihypertensive Effects in Spontaneously Hypertensive Rats (SHRs)

Objective: To evaluate the blood pressure-lowering efficacy of **Iptakalim Hydrochloride** in a genetic model of hypertension.

Experimental Workflow:



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Caption: Workflow for assessing antihypertensive effects.

Protocol:

- Animal Model: Male Spontaneously Hypertensive Rats (SHRs), 12-14 weeks old.
- Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
- Acclimatization: Acclimatize animals for at least one week before the experiment.
- Grouping: Randomly divide animals into groups (n=8-10 per group):

- Vehicle control (e.g., saline)
- **Iptakalim Hydrochloride** (e.g., 5, 10, 20 mg/kg/day)
- Drug Administration: Administer the drug or vehicle orally via gavage daily for the duration of the study (e.g., 4-8 weeks).
- Blood Pressure Measurement: Measure systolic and diastolic blood pressure weekly using a non-invasive tail-cuff method.
- Endpoint Analysis: At the end of the treatment period, euthanize the animals and collect organs (heart, kidneys) for histological analysis to assess target organ damage.[2]

Data Presentation:

Treatment Group	Dose (mg/kg/day)	Baseline Systolic BP (mmHg)	Final Systolic BP (mmHg)	Change in Systolic BP (mmHg)
Vehicle	-	185 ± 5	190 ± 6	+5
Iptakalim HCl	5	187 ± 6	165 ± 5	-22
Iptakalim HCl	10	186 ± 5	150 ± 4	-36
Iptakalim HCl	20	188 ± 7	135 ± 5	-53

Note: The data presented are hypothetical and for illustrative purposes.

Attenuation of Hypoxia-Induced Pulmonary Hypertension

Objective: To investigate the protective effects of **Iptakalim Hydrochloride** in a rat model of chronic hypoxia-induced pulmonary hypertension.

Protocol:

- Animal Model: Male Sprague-Dawley rats, 8-10 weeks old.

- Induction of Hypoxia: Place rats in a hypoxic chamber with 10% O₂ for 3-4 weeks to induce pulmonary hypertension.[1] A normoxic control group should be maintained under normal atmospheric conditions.
- Grouping:
 - Normoxia + Vehicle
 - Hypoxia + Vehicle
 - Hypoxia + **Iptakalim Hydrochloride** (e.g., 10 mg/kg/day)
- Drug Administration: Administer **Iptakalim Hydrochloride** or vehicle via intraperitoneal (i.p.) injection daily.
- Hemodynamic Measurements: At the end of the study, measure right ventricular systolic pressure (RVSP) using a catheter inserted into the right ventricle.
- Tissue Analysis: Collect lung tissue for histological analysis (e.g., H&E staining) to assess pulmonary vascular remodeling and Western blot analysis to measure the expression of proteins like PKC- α . [1]

Data Presentation:

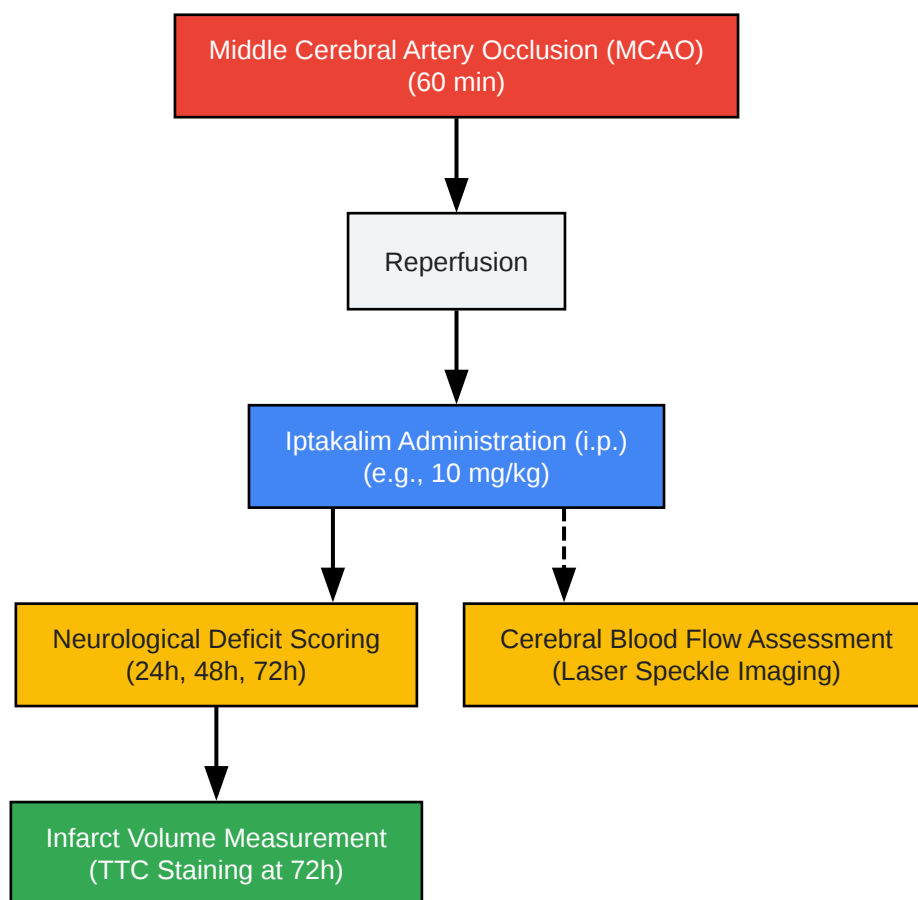
Group	RVSP (mmHg)	Right Ventricular Hypertrophy Index (RV/LV+S)	Pulmonary Artery Medial Wall Thickness (%)
Normoxia + Vehicle	25 \pm 3	0.25 \pm 0.03	15 \pm 2
Hypoxia + Vehicle	55 \pm 5	0.50 \pm 0.05	45 \pm 4
Hypoxia + Iptakalim HCl	35 \pm 4	0.35 \pm 0.04	25 \pm 3

Note: The data presented are hypothetical and for illustrative purposes.

Neuroprotective Effects in a Mouse Model of Ischemic Stroke

Objective: To determine the neuroprotective efficacy of **Iptakalim Hydrochloride** following cerebral ischemia.

Experimental Workflow:



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Caption: Workflow for assessing neuroprotective effects in stroke.

Protocol:

- Animal Model: Male C57BL/6 mice, 8-10 weeks old.

- **Surgical Procedure:** Induce transient focal cerebral ischemia by middle cerebral artery occlusion (MCAO) for 60 minutes, followed by reperfusion.^[7]
- **Grouping:**
 - Sham-operated + Vehicle
 - MCAO + Vehicle
 - MCAO + **Iptakalim Hydrochloride** (e.g., 10 mg/kg)
- **Drug Administration:** Administer **Iptakalim Hydrochloride** or vehicle intraperitoneally at the onset of reperfusion.^[7]
- **Neurological Assessment:** Evaluate neurological deficits at 24, 48, and 72 hours post-MCAO using a standardized scoring system.
- **Infarct Volume Measurement:** At 72 hours, euthanize the animals and determine the infarct volume by 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain slices.
- **Cerebral Blood Flow:** Monitor cerebral blood flow using techniques like laser speckle contrast imaging to assess microcirculation.^[7]

Data Presentation:

Group	Neurological Score (at 72h)	Infarct Volume (% of hemisphere)	Cerebral Blood Flow Recovery (%)
Sham + Vehicle	0.2 ± 0.1	0	100
MCAO + Vehicle	3.5 ± 0.4	45 ± 5	40 ± 8
MCAO + Iptakalim HCl	2.1 ± 0.3	25 ± 4	75 ± 10

Note: The data presented are hypothetical and for illustrative purposes.

Conclusion

Iptakalim Hydrochloride is a promising therapeutic agent with a well-defined mechanism of action. The protocols outlined in these application notes provide a framework for the in vivo evaluation of its efficacy in various disease models. Researchers should adapt these protocols based on their specific experimental objectives and institutional guidelines. Careful consideration of animal models, dosing regimens, and endpoint analyses is crucial for obtaining robust and reproducible data.

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